molecular formula C9H14S B14613806 1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne CAS No. 56904-84-8

1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne

Cat. No.: B14613806
CAS No.: 56904-84-8
M. Wt: 154.27 g/mol
InChI Key: IXBRGBYKQQDFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne is an organosulfur compound featuring a conjugated en-yne backbone (C≡C–C=C) with an ethylsulfanyl (–S–C₂H₅) substituent at position 1 and a methyl group at position 3. This structure combines the reactivity of alkynes, alkenes, and thioethers, making it a candidate for applications in organic synthesis, catalysis, and materials science.

Properties

CAS No.

56904-84-8

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

1-ethylsulfanyl-4-methylhex-3-en-1-yne

InChI

InChI=1S/C9H14S/c1-4-9(3)7-6-8-10-5-2/h7H,4-5H2,1-3H3

InChI Key

IXBRGBYKQQDFKD-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC#CSCC)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne can be achieved through several synthetic routes. One common method involves the alkylation of a suitable alkyne precursor with an ethylsulfanyl group under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of an ethylsulfanyl halide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at low temperatures to ensure high yield and selectivity.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent product quality and higher efficiency compared to batch processes.

Chemical Reactions Analysis

1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The alkyne and alkene functionalities can be selectively reduced to alkanes using hydrogenation catalysts like palladium on carbon.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong nucleophile like sodium methoxide can replace the ethylsulfanyl group with a methoxy group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to achieve the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, alkanes, and substituted derivatives.

Scientific Research Applications

1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting diseases involving oxidative stress and inflammation.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The alkyne and alkene functionalities can participate in cycloaddition reactions, forming stable adducts with biological molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1-[(2-Ethylsulphanylphenyl)carbonyl]-4-substituted Thiosemicarbazides
  • Structure : These derivatives feature an ethylsulfanyl group attached to a benzohydrazide core, differing from the en-yne backbone of the target compound .
(b) (3E)-4-Phenylbut-3-en-2-one (T3D4909)
  • Structure: An α,β-unsaturated ketone (enone) with a phenyl group, contrasting with the alkyne and thioether in the target compound .
  • Reactivity: Enones undergo Michael additions and Diels-Alder reactions, whereas the en-yne system may participate in cycloadditions or polymerization due to conjugated triple and double bonds.
(c) 2-[1-(Ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one (T3D3935)
  • Structure: A cyclohexenone derivative with ethoxyimino and aromatic substituents, highlighting the diversity of sulfur-free unsaturated systems .
  • Applications : Used in agrochemicals; sulfur-containing analogues like 1-(ethylsulfanyl)-4-methylhex-3-en-1-yne may exhibit distinct biological activity due to thioether hydrophobicity.

Physicochemical Properties (Hypothetical Comparison)

Property 1-(Ethylsulfanyl)-4-methylhex-3-en-1-yne (3E)-4-Phenylbut-3-en-2-one 1-[(2-Ethylsulphanylphenyl)carbonyl]-thiosemicarbazide
Boiling Point Estimated 150–170°C (thioether volatility) 245°C (measured) >200°C (polar groups)
Solubility Low in water; soluble in organic solvents Low in water Moderate in ethanol
Reactivity Alkyne/alkene conjugation; S-alkylation Enone reactivity Thiosemicarbazide metal chelation

Stability and Reactivity Trends

  • Conjugation Effects : The en-yne system in 1-(ethylsulfanyl)-4-methylhex-3-en-1-yne may enhance stability compared to isolated alkenes or alkynes, similar to conjugated dienes.
  • Sulfur Influence: The ethylsulfanyl group could act as a weak electron donor, altering electronic properties compared to oxygen analogues (e.g., ethers).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.